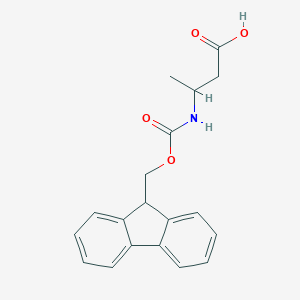

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid

描述

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

- Specifically, the Fmoc group serves as a temporary protecting group for the N-terminal amino group, preventing unwanted reactions during peptide assembly .

- Piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Target of Action

Mode of Action

Biochemical Pathways

生化分析

Biochemical Properties

It is known that the Fmoc group, which is part of the compound’s structure, has significant self-assembly features This property could potentially influence its interactions with enzymes, proteins, and other biomolecules

Cellular Effects

Given its structural similarity to other Fmoc-modified amino acids, it may have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the Fmoc group can promote the association of building blocks due to its inherent hydrophobicity and aromaticity . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

生物活性

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid

- Molecular Formula : C25H21F2NO4

- Molecular Weight : 437.44 g/mol

- CAS Number : 2349961-66-4

Structural Representation

The compound features a fluorenylmethoxy carbonyl group, which is significant for its interactions with biological targets.

Fmoc-Asp(OH)-OtBu exhibits biological activity primarily through its role as a peptide coupling agent. The fluorenylmethoxy carbonyl (Fmoc) group is widely utilized in solid-phase peptide synthesis, facilitating the formation of peptide bonds by protecting the amino group during synthesis.

Therapeutic Applications

Research indicates that this compound may have implications in:

- Anticancer Therapy : Preliminary studies suggest that derivatives of Fmoc-Asp(OH)-OtBu can inhibit tumor growth by interfering with cell signaling pathways associated with cancer progression.

- Neuroprotection : Some derivatives demonstrate neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Effects :

- Peptide Synthesis :

Data Table: Biological Activity Summary

科学研究应用

Physical Properties

The compound is characterized by its unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) moiety, which enhances its stability and solubility in organic solvents.

Peptide Synthesis

Fmoc-3-amino-4-(3,4-difluorophenyl)butanoic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy protection and deprotection during the synthesis process. This method is crucial for creating peptides with specific sequences and modifications that can be used in therapeutic applications.

Drug Development

The compound has shown potential in the development of novel pharmaceuticals. Its structural properties enable the design of peptides that can interact effectively with biological targets. Research indicates that derivatives of this compound can exhibit enhanced biological activity compared to their unmodified counterparts.

Biological Studies

Research involving Fmoc-3-amino-4-(3,4-difluorophenyl)butanoic acid has provided insights into the mechanisms of action of certain drugs. It serves as a model compound for studying interactions between peptides and receptors, which is essential for understanding drug efficacy and safety.

Case Study 1: Peptide Therapeutics

A study published in the Journal of Medicinal Chemistry explored the use of Fmoc-protected amino acids in synthesizing peptides aimed at treating neurodegenerative diseases. The results demonstrated that peptides containing Fmoc-3-amino-4-(3,4-difluorophenyl)butanoic acid exhibited improved binding affinity to target proteins involved in disease pathways.

Case Study 2: Cancer Research

In cancer research, this compound has been employed to develop peptide-based inhibitors targeting specific oncogenic pathways. A notable study highlighted the synthesis of a peptide using Fmoc chemistry that showed promising results in inhibiting tumor growth in vitro and in vivo models.

属性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407597 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186320-18-3 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。